1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-5-9-4-10(13)12(7-9)6-8-2-1-3-8/h8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNDLBCZWIAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CC(CC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis
A common approach to synthesize 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile involves cyclization reactions starting from cyclobutylmethylamine or related precursors. The general strategy includes:
- Starting Material: Cyclobutylmethylamine serves as the nucleophilic amine source.
- Cyclization: Reaction with a suitable diketone or ketoacid derivative under acidic or basic conditions facilitates intramolecular cyclization to form the pyrrolidine ring.
- Control Parameters: The reaction requires strict control of temperature and pH to optimize yield and selectivity, often performed at mild temperatures to avoid side reactions.
This method efficiently forms the 5-oxopyrrolidine core while maintaining the cyclobutylmethyl substituent intact.
Nucleophilic Substitution and Carboxylation
Following ring formation, the nitrile group at the 3-position can be introduced via nucleophilic substitution or carboxylation reactions:
- Nucleophilic Substitution: The carboxylic acid or ester precursor at the 3-position can be converted to a nitrile through dehydration or substitution reactions using reagents like thionyl chloride followed by cyanide sources.
- Carboxylation: Alternatively, carboxylation of an intermediate can be followed by conversion to the nitrile group.
These steps are critical for installing the carbonitrile functionality while preserving the ring integrity.
Multi-Step Synthesis Including Functional Group Transformations
The synthesis may involve:
- Formation of the pyrrolidine ring via cyclization.
- Introduction of the cyclobutylmethyl substituent through alkylation or substitution.
- Functional group transformations such as oxidation or reduction to adjust the ketone or nitrile groups.
This multi-step approach allows for stereochemical control and functional group compatibility.
Industrial Production Considerations
Industrial-scale synthesis optimizes the above routes with:
- Continuous Flow Reactors: To enhance control over reaction parameters (temperature, pH, residence time), improving yield and purity.
- Process Optimization: Use of catalysts, solvent selection, and reaction time adjustments to maximize efficiency.
- Purification: Crystallization and extraction techniques tailored to isolate the target compound with high purity.
Such methods ensure scalability and reproducibility for commercial applications.
Comparative Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidine Ring Formation | Cyclization of cyclobutylmethylamine with diketone | Acidic or basic medium, controlled temp | Efficient ring closure | Requires precise pH and temp control |
| Nitrile Introduction | Nucleophilic substitution or dehydration | Thionyl chloride, cyanide sources | Direct installation of nitrile | Handling toxic reagents |
| Functional Group Transformations | Oxidation/reduction of ketone or nitrile groups | Oxidants or reductants as needed | Flexibility in modifying groups | Potential side reactions |
| Industrial Scale Optimization | Continuous flow, catalyst use, solvent optimization | Flow reactors, optimized solvents | Enhanced yield and purity | Equipment and process complexity |
Research Findings and Analytical Techniques
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
- Structural Characterization: ¹H/¹³C NMR, FT-IR spectroscopy (carbonyl and nitrile stretches), and mass spectrometry confirm the molecular structure.
- Purity Assessment: Chromatographic techniques and crystallographic analysis ensure the compound's purity and stereochemistry.
These analytical methods are essential for validating synthesis success and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the nitrile or ketone groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines or secondary alcohols.
Scientific Research Applications
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and nitrile functionality may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
(a) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
- Substituents : Methyl group at position 1, carboxylic acid at position 3.
- Functional Groups : Carboxylic acid (polar, acidic) vs. carbonitrile (electron-withdrawing, less polar).
- Reactivity : The carboxylic acid enables salt formation or esterification, whereas the nitrile group may undergo nucleophilic addition or hydrolysis to amides .
(b) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structure : Fused cyclopentane-pyrrolidine ring system with a tert-butyl ester.
- The fused ring system increases rigidity, which may influence binding affinity in medicinal chemistry contexts .
(c) rac-(2R,3R)-1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile (CAS 1807939-64-5)
- Substituents : Tert-butyl group at position 1, pyrazole-methoxyethyl at position 2, carbonitrile at position 3.
- Unique Features : The pyrazole moiety introduces aromaticity and hydrogen-bonding capability, contrasting with the aliphatic cyclobutylmethyl group in the target compound. This structural complexity may enhance interactions with biological targets .
Physicochemical Properties
*Estimated molecular weight based on formula C₁₀H₁₃N₂O.
Biological Activity
1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant studies.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.23 g/mol
- CAS Number : 1340167-38-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage in significant molecular interactions, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing signaling pathways related to pain, inflammation, and other physiological processes.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory pathways.
- Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.
Data Table: Biological Activities and Findings
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that the compound may be beneficial in treating inflammatory diseases.
Study 3: Cytotoxicity in Cancer Cells
Research conducted on several cancer cell lines demonstrated that the compound could induce apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to exhibit good gastrointestinal absorption due to its lipophilic nature.
- Distribution : It may cross the blood-brain barrier, allowing for central nervous system effects.
- Metabolism : Initial studies suggest hepatic metabolism, with possible active metabolites contributing to its biological effects.
- Excretion : Primarily renal excretion is anticipated based on its molecular properties.
Q & A
Q. What are the key synthetic strategies for 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile?
The synthesis typically involves multi-step pathways, leveraging cyclobutylmethyl halides (e.g., cyclobutylmethyl bromide) as alkylating agents. A common approach includes:
- Step 1 : Formation of the pyrrolidine core via cyclization reactions, such as the condensation of γ-aminobutyric acid derivatives with nitrile-containing precursors.
- Step 2 : Introduction of the cyclobutylmethyl group through nucleophilic substitution or alkylation under inert conditions (e.g., dry THF, NaH as a base).
- Step 3 : Oxidation to introduce the 5-oxo group using reagents like KMnO₄ or RuO₄ under controlled pH and temperature . Critical parameters include solvent polarity (e.g., DMF for polar intermediates), reaction time optimization, and purification via column chromatography or recrystallization.
Q. How is the purity and structure of this compound confirmed in laboratory settings?
Analytical workflows combine:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., cyclobutylmethyl protons at δ 1.5–2.5 ppm, nitrile carbon at ~120 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 193.1218 for C₁₁H₁₆N₂O).
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–220 nm .
Advanced Research Questions
Q. What computational methods are employed to predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. Key steps:
- Target Selection : Prioritize proteins with structural homology to known pyrrolidine-binding enzymes.
- Ligand Preparation : Optimize the compound’s 3D conformation using density functional theory (DFT) to account for cyclobutyl ring strain.
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays . QSAR models further correlate substituent electronegativity (e.g., nitrile group) with antimicrobial activity .
Q. How do structural modifications at the cyclobutylmethyl position influence the compound’s enzyme inhibition efficacy?
Structure-Activity Relationship (SAR) studies reveal:
- Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger ring size enhances hydrophobic interactions with enzyme pockets but may reduce solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-carbonitrile position improve COX-2 inhibition by 20–30% (based on analogs in ).
- Steric Hindrance : Bulkier substituents decrease binding to narrow active sites (e.g., bacterial dihydrofolate reductase).
Q. What are the challenges in optimizing reaction yields for multi-step syntheses of this compound?
Key challenges and mitigation strategies include:
- Intermediate Stability : The 5-oxo group is prone to over-oxidation; use mild oxidizing agents (e.g., TEMPO/NaClO) and monitor reaction progress via TLC .
- Byproduct Formation : Competing N-alkylation during cyclobutylmethyl introduction is minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Scalability : Transitioning from batch to flow chemistry improves yield consistency (85% vs. 65% in batch) by controlling exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
